molecular formula C15H13FO B597446 4-Acetyl-3'-fluoro-4'-methylbiphenyl CAS No. 1345471-18-2

4-Acetyl-3'-fluoro-4'-methylbiphenyl

Cat. No.: B597446
CAS No.: 1345471-18-2
M. Wt: 228.266
InChI Key: YTYXPYVWTUVHDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3’-fluoro-4’-methylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The general reaction conditions include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of 4-Acetyl-3’-fluoro-4’-methylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3’-fluoro-4’-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-3’-fluoro-4’-methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-3’-fluoro-4’-methylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent bonds with active sites, while the fluoro and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-3’-fluoro-4’-methylbiphenyl is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups on the biphenyl structure can lead to distinct electronic properties and interactions compared to its analogs .

Properties

IUPAC Name

1-[4-(3-fluoro-4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYXPYVWTUVHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718368
Record name 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-18-2
Record name 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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